molecular formula C15H11N3S B1216367 5,6-Diphenyl-1,2,4-triazine-3-thiol CAS No. 37469-24-2

5,6-Diphenyl-1,2,4-triazine-3-thiol

Cat. No. B1216367
CAS RN: 37469-24-2
M. Wt: 265.3 g/mol
InChI Key: PESHFZNRQCTMDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol involves the condensation of appropriate precursors, with methodologies varying depending on desired substitutions and functional groups. Abdel-Rahman et al. (2015) provide a comprehensive review of the synthesis and chemical behavior of 3-functionalized 5,6-diphenyl-1,2,4-triazines towards electrophilic and nucleophilic reagents, highlighting the versatility of these compounds in synthetic chemistry (Abdel-Rahman, Makki, Ali, & Ibrahim, 2015).

Molecular Structure Analysis

The molecular structure of 5,6-Diphenyl-1,2,4-triazine-3-thiol and its derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction. The work by Farrar et al. (2000) on the synthesis, tautomerism, and molecular structure of thiatriazine isomers provides insight into the structural aspects of similar compounds, emphasizing the role of X-ray diffraction in determining the molecular structure (Farrar, Patel, Kaszynski, & Young, 2000).

Chemical Reactions and Properties

Chemical reactions involving 5,6-Diphenyl-1,2,4-triazine-3-thiol are diverse, including nucleophilic substitutions, electrophilic additions, and complex formation with metals. Sakr et al. (2021) demonstrated the synthesis and characterization of novel bis(5,6-diphenyl-1,2,4-triazines), providing insights into the chemical reactivity and potential applications of these compounds (Sakr, Mohamed, Abou Kana, Elwahy, El-Daly, & El-Zeiny, 2021).

Physical Properties Analysis

The physical properties of 5,6-Diphenyl-1,2,4-triazine-3-thiol derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. The study by Rezaei and Fazlollahi (2013) on the solvatochromism and crystal structure of a related compound, 5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione, highlights the importance of understanding these properties for designing functional materials (Rezaei & Fazlollahi, 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and potential for forming complexes with metals, are essential for the practical application of 5,6-Diphenyl-1,2,4-triazine-3-thiol. Research by Machura et al. (2008) on the coordination studies of a closely related compound with Cu2+ cation provides valuable information on the chemical properties and potential applications of triazine derivatives in coordination chemistry (Machura, Świtlicka, Kruszyński, Mroziński, Kłak, & Kusz, 2008).

Scientific Research Applications

Anti-Inflammatory Applications

5,6-Diphenyl 1,2,4-triazine-3-thiol and its derivatives have been investigated for their anti-inflammatory properties. A study synthesized this compound from alpha-diketone benzyl and evaluated its derivatives for anti-inflammatory activity in albino rats. Notably, some of these derivatives exhibited significant anti-inflammatory effects, comparable to the standard phenylbutazone, with high ALD50 values (Saxena, Verma, Saxena, & Shanker, 1994).

Antitumor Activity

The compound has also shown promise in antitumor applications. New 1,2,4-triazine and their derived thioglycoside derivatives, synthesized from 5,6-diphenyl-1,2,4-triazine-3-thiol, have been evaluated for their antitumor activity, with some showing high inhibition activities (Nassar, 2013).

Pesticidal Activities

Research has also explored the compound's potential in the field of pesticides. A series of 5,6-diphenyl-3-substituted-thio-1,2,4-triazines prepared from 5,6-diphenyl-1,2,4-triazine-3-thiol were tested for their pesticidal activities, showing potential in this domain (Gupta, Bhattacharya, Hajela, Shankar, & Ahmad, 1985).

Corrosion Inhibition

The triazine derivatives, including 5,6-diphenyl-1,2,4-triazine-3-thiol, have been studied for their corrosion inhibition properties. For instance, their efficiency in inhibiting mild steel corrosion in hydrochloric acid was examined, revealing significant inhibition efficiencies (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).

Antibacterial Agents

Some derivatives of 5,6-diphenyl-1,2,4-triazine-3-thiol have been synthesized and evaluated as antibacterial agents. However, it's notable that not all synthesized compounds showed noteworthy antibacterial activity (El-Samii & El-feky, 1995).

Coordination Studies

Coordination studies involving 5,6-diphenyl-1,2,4-triazine and certain metal cations have been conducted, which are significant for understanding the compound's interaction with metals (Machura et al., 2008).

Blood Platelet Aggregation Inhibition

The compound has been studied for its inhibitory activity towards arachidonic acid-induced aggregation of rabbit blood platelets, indicating its potential therapeutic application in this area (Konno, Kokubo, Amano, Yoshida, Sagi, & Yamanaka, 1992).

Future Directions

Future research on 5,6-Diphenyl-1,2,4-triazine-3-thiol could focus on further understanding its mechanism of action and potential applications in medicine .

properties

IUPAC Name

5,6-diphenyl-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESHFZNRQCTMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56223-64-4 (ammonium salt)
Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50190905
Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diphenyl-1,2,4-triazine-3-thiol

CAS RN

37469-24-2
Record name 3-Mercapto-5,6-diphenyl-1,2,4-triazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37469-24-2
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Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
P Saraf, PN Tripathi, MK Tripathi, A Tripathi… - Bioorganic …, 2022 - Elsevier
A novel series of 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives were designed, synthesized, and screened for their inhibitory potential against COX-2 and 5-LOX enzymes. The …
Number of citations: 7 www.sciencedirect.com
NK Abood - Al-Mustansiriyah Journal of Science, 2016 - iasj.net
The present work describe the synthesis of new heterocyclic compounds starting from reaction 5, 6 diphenyl-1, 2, 4-triazine 3-thiol with ethyl chloro acetate afforded compound (1), then …
Number of citations: 4 www.iasj.net
M Yazdani, N Edraki, R Badri, M Khoshneviszadeh… - Molecular …, 2020 - Springer
In this study, new derivatives of 5,6-diphenyl triazine-thio methyl triazole hybrid were designed, synthesized and evaluated as multifunctional agents for Alzheimer’s disease. Among all …
Number of citations: 34 link.springer.com
WA El‐Sayed, IF Nassar… - Journal of Heterocyclic …, 2011 - Wiley Online Library
New 1,2,4‐triazine and their derived 1,2,4‐triazolo[3,4‐b][1,2,4]triazine derivatives were synthesized starting from 5,6‐diphenyl‐1,2,4‐triazine‐3‐thiol. Furthermore, the corresponding 1,…
Number of citations: 55 onlinelibrary.wiley.com
D Branowska, J Ławecka, M Sobiczewski… - Monatshefte für Chemie …, 2018 - Springer
A new series of 1,2,4-triazine unsymmetrical disulfanes were prepared and evaluated as anticancer activity compounds against MCF-7 human breast cancer cells with some of them …
Number of citations: 24 link.springer.com
S Shamim, KM Khan, N Ullah, S Chigurupati… - Bioorganic …, 2020 - Elsevier
(E)-3-(2-Benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazines analogs 1–27 were synthesized by multi-step reaction scheme and subjected to in vitro inhibitory screening against α-…
Number of citations: 31 www.sciencedirect.com
H Kumar, M Dhameja, S Kurella, A Uma… - Journal of Molecular …, 2023 - Elsevier
A series of 1,3,4-thiadiazole-5,6-diphenyl-triazine hybrids 7a-l have been designed, synthesized and investigated for the α-glucosidase inhibitory activities. All the synthesized …
Number of citations: 13 www.sciencedirect.com
G Wang, X Li, J Wang, Z Xie, L Li, M Chen… - Bioorganic & medicinal …, 2017 - Elsevier
A novel series of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides 5a–5q have been synthesized and evaluated for their α-glucosidase inhibitory activity. All newly synthesized …
Number of citations: 37 www.sciencedirect.com
IF Nassar - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
New 1,2,4‐triazine and their derived thioglycoside derivatives were synthesized from 5,6‐diphenyl‐1,2,4‐triazine‐3‐thiol. Furthermore, the corresponding acyclic thioglycoside analogs …
Number of citations: 33 onlinelibrary.wiley.com
R Pal, MJ Akhtar, K Raj, S Singh, P Sharma… - Journal of Molecular …, 2022 - Elsevier
The new series of N-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-(4-substituted piperazin-1-yl) acetamide (RP1–5) and 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-1-(4- substituted piperazin-1-yl)-…
Number of citations: 13 www.sciencedirect.com

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